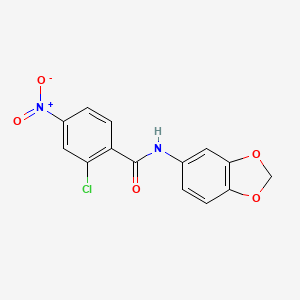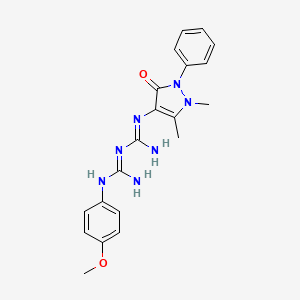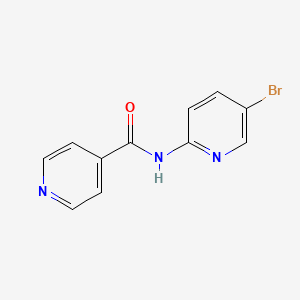
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide, also known as BDCNB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. BDCNB has been shown to have potential applications in cancer therapy, neuroprotection, and inflammation.
作用机制
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide acts as a potent inhibitor of PARP, which is an enzyme involved in DNA repair and cell death pathways. The inhibition of PARP by N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide results in the accumulation of DNA damage and the activation of cell death pathways, leading to the death of cancer cells. In neuroprotection, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide inhibits PARP activation, which reduces neuronal death and improves neurological outcomes. In inflammation, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces oxidative stress and inflammation by inhibiting PARP activation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to have various biochemical and physiological effects in different tissues. In cancer cells, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide inhibits DNA repair mechanisms, leading to the accumulation of DNA damage and cell death. In neuronal cells, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces neuronal death and improves neurological outcomes by inhibiting PARP activation. In inflammation, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide reduces oxidative stress and inflammation by inhibiting PARP activation, which can lead to tissue damage.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for PARP inhibition, which allows for accurate and reliable results. However, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide also has limitations, including its potential toxicity and off-target effects, which can affect the interpretation of results.
未来方向
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide, including its potential applications in combination therapy with other drugs for cancer treatment. Further studies are also needed to determine the optimal dosage and administration of N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide for different applications. Additionally, the potential off-target effects of N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide need to be further investigated to ensure its safety for clinical use. Finally, the development of new synthetic methods for N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide and its analogs may lead to the discovery of more potent and selective PARP inhibitors.
合成方法
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide can be synthesized through a multi-step process starting from commercially available starting materials. One of the commonly used methods involves the reaction of 2-chloro-4-nitrobenzoic acid with 1,3-benzodioxole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the amidation reaction with ammonia.
科学研究应用
N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been extensively studied in scientific research for its potential applications in various fields. In cancer research, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. In neuroprotection, N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide has been shown to prevent neuronal death in models of ischemia and traumatic brain injury. Inflammation research has also shown that N-1,3-benzodioxol-5-yl-2-chloro-4-nitrobenzamide can reduce inflammation and oxidative stress in various tissues.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-9(17(19)20)2-3-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIWCIZYHWONTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)

![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)




![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)

![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)
